达沙替尼杂质 5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

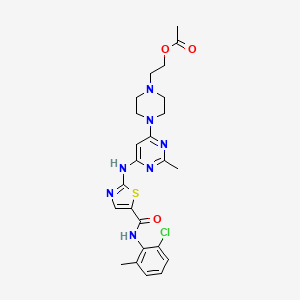

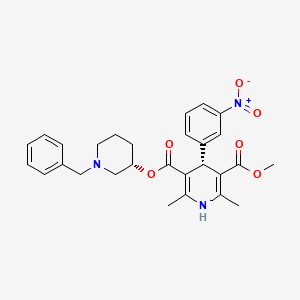

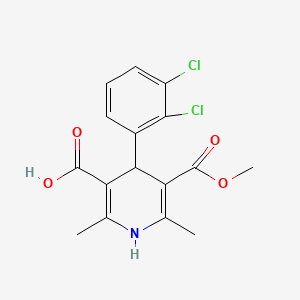

2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate, also known as 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate, is a useful research compound. Its molecular formula is C24H28ClN7O3S and its molecular weight is 530.04. The purity is usually > 95%.

BenchChem offers high-quality 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物制剂研究中的作用

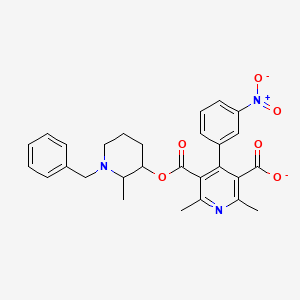

达沙替尼,达沙替尼杂质 5 的母体化合物,用作两种不同制剂中多种酪氨酸激酶的抑制剂:即释片剂和口服混悬液粉末 {svg_1}. 达沙替尼中存在的哌嗪环易于氧化,形成一种名为达沙替尼 N-氧化物的杂质 {svg_2}. 这种杂质的形成是由于用作稀释剂的溶剂的微氧化性质 {svg_3}. 因此,进行了一项全面的调查研究,通过限制 N-氧化物的生成来优化稀释剂 {svg_4}.

溶解度分析

达沙替尼在水溶液中显示出极低的 pH 依赖性溶解度,而在有机溶剂中显示出更高的溶解度 {svg_5}. 溶解度在分析方法中起着至关重要的作用,以建立任何药物产品作为稀释剂的纯度、效力、安全性、和有效性 {svg_6}. 此外,从基质组成中用合适的稀释剂提取活性药物物质对于任何分析方法开发至关重要 {svg_7}.

稀释剂优化

在药物产品相关物质方法开发过程中的稀释剂优化研究表明,达沙替尼中存在的哌嗪环易于氧化并形成 N-氧化物杂质 {svg_8}. 杂质的形成是由于用作稀释剂的溶剂的微氧化性质,它诱发了氧化反应 {svg_9}. 因此,进行了一项全面的调查研究,通过限制 N-氧化物的生成来优化稀释剂 {svg_10}.

在分析方法开发中的作用

因此,进行了不同的稀释剂优化研究,以从片剂和口服混悬液粉末的基质制剂中提取达沙替尼,以确定其效力和纯度 {svg_11}.

在药物稳定性研究中的作用

在分析 DTB 制剂开发样品时,研究发现哌嗪环中达沙替尼 N-氧化物杂质的比例增加 {svg_12}. 这被认为是由于 DTB 在这种基质制剂形式中的化学不稳定性 {svg_13}.

在癌症研究中的作用

达沙替尼可以抑制 STAT5 信号传导,从而下调 B 细胞白血病 (BCL-x) (BCL2L1)、髓样细胞白血病序列 1 (MCL1) 和 cyclin D1 {svg_14}. 这可能是由于抑制 SFKs (例如,Lck/Yes 新型酪氨酸激酶 (LYN)、造血细胞激酶 (HCK) 和 SRC),以及以类似于伊马替尼的方式直接抑制 BCR/ABL {svg_15}.

作用机制

Target of Action

The primary target of this compound is the BCR-ABL tyrosine kinase . This kinase is a chimeric protein that results from a chromosomal abnormality found in patients with chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . The compound also inhibits several SRC-family kinases .

Mode of Action

The compound acts as a tyrosine kinase inhibitor . It binds to both the active and inactive conformations of the ABL kinase domain . This binding inhibits the uncontrolled activity of the ABL tyrosine kinase associated with the BCR-ABL protein, thereby halting the proliferation of leukemia cells .

Biochemical Pathways

The compound affects the BCR-ABL signaling pathway . By inhibiting the BCR-ABL tyrosine kinase, it disrupts the signal transduction that leads to the uncontrolled proliferation of leukemia cells . This results in the cessation of cancer cell multiplication and the spread of cancer cells .

Pharmacokinetics

The compound is orally administered and is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Only 20% of the oral dose is recovered unchanged in feces and urine after 168 hours . The compound’s absorption is decreased by pH-modifying agents and is also subject to drug interactions with CYP3A4 inducers or inhibitors .

Result of Action

The inhibition of the BCR-ABL tyrosine kinase by the compound halts the proliferation of leukemia cells . This results in the cessation of cancer cell multiplication and the spread of cancer cells . Additionally, the compound triggers apoptosis of tumor cells .

Action Environment

The compound’s action can be influenced by environmental factors such as pH. Its solubility decreases at pH > 4 . Therefore, its absorption and thus its efficacy can be altered by pH-modifying agents . Furthermore, the compound is subject to drug interactions with CYP3A4 inducers or inhibitors, which can affect its metabolism and hence its action .

生化分析

Biochemical Properties

It is known that the Piperazine ring present in Dasatinib is susceptible to oxidation, and as a result, it forms an impurity called Dasatinib N-Oxide . This impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction .

Cellular Effects

Dasatinib, the parent compound, is known to have significant effects on various types of cells and cellular processes . It inhibits multiple tyrosine kinases, including c-KIT, PDGFR- α, PDGFR- β, and ephrin receptor kinases . It is also known to induce complete hematologic and cytogenetic remissions in patients with chronic myeloid leukemia and acute lymphoblastic leukemia .

Molecular Mechanism

Dasatinib, the parent compound, is known to inhibit multiple tyrosine kinases, including BCR-ABL, the SRC family of kinases (SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN, FRK), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) .

Temporal Effects in Laboratory Settings

It is known that the Piperazine ring present in Dasatinib is susceptible to oxidation, and as a result, it forms an impurity called Dasatinib N-Oxide . This impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction .

Dosage Effects in Animal Models

Dasatinib, the parent compound, has been studied in nonhuman primates, where it was found to have anti-aging effects and reduce inflammation .

Metabolic Pathways

Dasatinib, the parent compound, is known to be eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism .

Transport and Distribution

Dasatinib, the parent compound, is known to be rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h .

Subcellular Localization

Dasatinib, the parent compound, is known to inhibit SRC family kinases, which are located closely to the inner side of the plasma membrane . This suggests that Dasatinib and potentially its impurities may also localize to the plasma membrane.

属性

IUPAC Name |

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN7O3S/c1-15-5-4-6-18(25)22(15)30-23(34)19-14-26-24(36-19)29-20-13-21(28-16(2)27-20)32-9-7-31(8-10-32)11-12-35-17(3)33/h4-6,13-14H,7-12H2,1-3H3,(H,30,34)(H,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDJNQNGJZMKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245157-85-0 |

Source

|

| Record name | 2-(4-((6-((5-((2-Chloro-6-Methylphenyl)Carbamoyl)Thiazol-2-yl)Amino)-2-Methylpyrimidin-4-yl)Piperazin-1-yl)Ethylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)